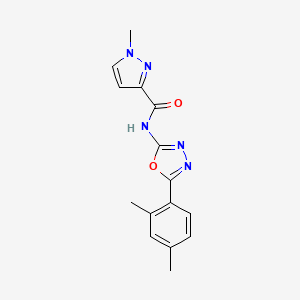

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.318. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The compound, also known as N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide, primarily targets the alpha-adrenergic receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including the modulation of mood, cognition, and blood pressure .

Mode of Action

The compound acts as an agonist at the alpha-adrenergic receptors . This means it binds to these receptors and activates them, leading to a series of intracellular events. It also interacts with octopamine receptors of the central nervous system and inhibits monoamine oxidases and prostaglandin synthesis . These interactions result in overexcitation, leading to paralysis and death in insects .

Biochemical Pathways

The activation of alpha-adrenergic receptors triggers a cascade of biochemical reactions. This includes the inhibition of adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels affects various downstream pathways, including the regulation of ion channels and the modulation of neurotransmitter release .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability and distribution in the body.

Result of Action

The activation of alpha-adrenergic receptors by the compound leads to various molecular and cellular effects. This includes changes in ion channel activity, neurotransmitter release, and cellular excitability. In insects, these changes result in overexcitation, paralysis, and ultimately death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s insolubility in water may affect its distribution in aquatic environments. Additionally, factors such as temperature, pH, and the presence of other chemicals can influence the compound’s stability and activity .

Activité Biologique

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Oxadiazole Derivatives

Oxadiazoles are five-membered heterocycles containing two nitrogen atoms and one oxygen atom. They have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural features of oxadiazoles significantly influence their biological efficacy.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. In vitro studies have shown that compounds with the oxadiazole scaffold can induce apoptosis in cancer cells by activating pathways associated with cell cycle arrest and programmed cell death. For instance:

- Mechanism of Action : The compound has been found to increase p53 expression and caspase-3 activation in MCF-7 breast cancer cells, leading to enhanced apoptotic activity .

- Case Study : A study reported that specific oxadiazole derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Properties

This compound has also shown antimicrobial activity against various bacterial strains. The presence of the oxadiazole ring is crucial for its interaction with microbial targets.

Anti-inflammatory Effects

Oxadiazole derivatives have been investigated for their anti-inflammatory properties. Preliminary studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Biological Activity | Comments |

|---|---|---|

| Oxadiazole Ring | Anticancer, Antimicrobial | Essential for interaction with biological targets |

| 2,4-Dimethylphenyl Group | Enhances lipophilicity and potency | Improves cellular uptake |

| Pyrazole Moiety | Potential for additional bioactivity | May interact with different molecular targets |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Targeting Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell proliferation and survival.

- Inducing Apoptosis : Activation of apoptotic pathways via upregulation of pro-apoptotic factors like p53.

- Inhibition of Enzymatic Activity : Potential inhibition of enzymes associated with inflammation and tumor progression.

Propriétés

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O2/c1-9-4-5-11(10(2)8-9)14-17-18-15(22-14)16-13(21)12-6-7-20(3)19-12/h4-8H,1-3H3,(H,16,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINLQFAHAMDIBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=NN(C=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.